molecular formula C12H10N2O3 B11499991 3-[(4-Nitrophenyl)methoxy]pyridine

3-[(4-Nitrophenyl)methoxy]pyridine

Cat. No.: B11499991
M. Wt: 230.22 g/mol
InChI Key: SXSYXBHXNOLTCZ-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methoxy]pyridine is an organic compound with the molecular formula C12H10N2O3 It consists of a pyridine ring substituted with a methoxy group at the 3-position and a 4-nitrophenyl group attached to the methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methoxy]pyridine typically involves the reaction of 3-hydroxypyridine with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow synthesis techniques could also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-[(4-Aminophenyl)methoxy]pyridine.

    Substitution: Various substituted pyridine derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methoxy]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Nitrophenyl)methoxy]pyridine is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-[(4-nitrophenyl)methoxy]pyridine

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12/h1-8H,9H2

InChI Key

SXSYXBHXNOLTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]

solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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